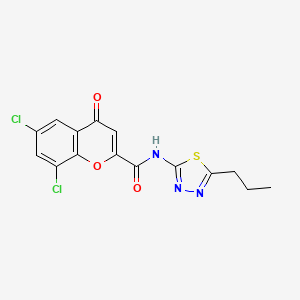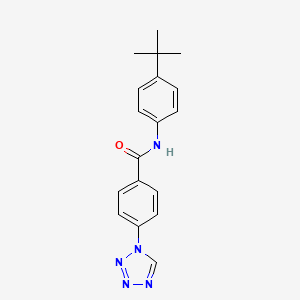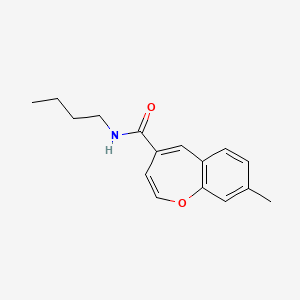![molecular formula C14H17N3O4S2 B11309998 2-hydroxy-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11309998.png)
2-hydroxy-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-HYDROXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a pyrimidine core, which is a common structure in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the sulfonamide group and the 3-methylphenylmethylsulfanyl side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2-HYDROXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
科学研究应用
2-HYDROXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action.
Pharmaceuticals: The compound may serve as a lead compound for the development of new therapeutic agents.
Chemical Research: Its unique structure allows for the exploration of new chemical reactions and synthetic methodologies.
作用机制
The mechanism of action of 2-HYDROXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrimidine core can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- 2-HYDROXY-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE
- 2-HYDROXY-N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE
Uniqueness
The uniqueness of 2-HYDROXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenylmethylsulfanyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
属性
分子式 |
C14H17N3O4S2 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C14H17N3O4S2/c1-10-3-2-4-11(7-10)9-22-6-5-16-23(20,21)12-8-15-14(19)17-13(12)18/h2-4,7-8,16H,5-6,9H2,1H3,(H2,15,17,18,19) |
InChI 键 |
ZFBCVQROZOFURV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CSCCNS(=O)(=O)C2=CNC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[3-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11309916.png)
![trans-4-[({2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11309937.png)
![6-chloro-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309938.png)

![N-(4-chloro-3-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11309970.png)
![N-(2,5-dimethylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11309976.png)
![N-(2-chloro-4-fluorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11309989.png)
![N-Ethyl-4-methyl-6-[4-(4-phenoxybenzenesulfonyl)piperazin-1-YL]pyrimidin-2-amine](/img/structure/B11309995.png)
![N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11310004.png)

![3,5-dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11310018.png)

![N-(3-fluorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11310028.png)
![2-[3-(Morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11310035.png)
